

Comparative Efficacy of CS-834 Against Ofloxacin-Resistant Staphylococcus aureus

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Compound of Interest

Compound Name: CS-834

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This guide provides an objective comparison of the efficacy of **CS-834**, a novel oral carbapenem, against ofloxacin-resistant Staphylococcus aureus (ORSA). The data presented is based on available preclinical research, offering insights into its potential as a therapeutic agent. **CS-834** is a prodrug that is hydrolyzed to its active metabolite, R-95867, after oral administration. The antibacterial activities discussed are of this active form.

Executive Summary

The active metabolite of **CS-834**, R-95867, has demonstrated potent in vitro and in vivo antibacterial activity against a broad spectrum of bacteria, including clinically significant pathogens such as methicillin-susceptible Staphylococcus aureus (MSSA), even strains resistant to ofloxacin.[1][2][3] R-95867 exhibits superior or comparable activity to other oral cepheems and, in many instances, to the parenteral carbapenem imipenem.[1][2][3][4] Its mechanism of action involves high affinity for penicillin-binding proteins (PBPs) 1 and 4 in S. aureus, leading to potent bactericidal activity.[1][2][3]

Data Presentation: In Vitro Activity of R-95867

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for R-95867 and comparator agents against Staphylococcus aureus, including ofloxacin-resistant isolates.

Antibiotic	Bacterial Strain	MIC (µg/mL)	Reference
R-95867 (active form of CS-834)	Methicillin-susceptible S. aureus (including ofloxacin-resistant strains)	≤0.006 - 0.78 (MIC90)	[1][2][3]
Methicillin-susceptible S. aureus	≤1.0 (MIC90)	[5]	
Methicillin-resistant S. aureus	2 to >128 (MIC90)	[5]	
Ofloxacin	Methicillin-resistant S. aureus	80.4% resistance reported in a study	[6]
Ciprofloxacin	Methicillin-resistant S. aureus	92.5% resistance reported in a study	[6]
Imipenem	Methicillin-susceptible S. aureus	Activity similar to or 2-8 times higher than R-95867	[4]
Methicillin-resistant S. aureus	Activity comparable to or slightly better than R-95867	[5]	
Cefpodoxime, Cefdinir, Cefditoren	Gram-positive bacteria	R-95867 was 2 to 256 times more active	[4]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The in vitro antibacterial activity of R-95867 and other antimicrobial agents is typically determined by the agar dilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Strains:** A diverse panel of clinical isolates of *Staphylococcus aureus*, including strains with confirmed resistance to ofloxacin, are used.

- **Inoculum Preparation:** Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
- **Agar Plate Preparation:** Mueller-Hinton agar is prepared and supplemented with a serial two-fold dilution of the antimicrobial agents to be tested.
- **Inoculation:** The prepared bacterial inoculum is applied to the surface of the agar plates containing the different antibiotic concentrations.
- **Incubation:** Plates are incubated at 35-37°C for 16-20 hours under ambient air.
- **MIC Determination:** The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

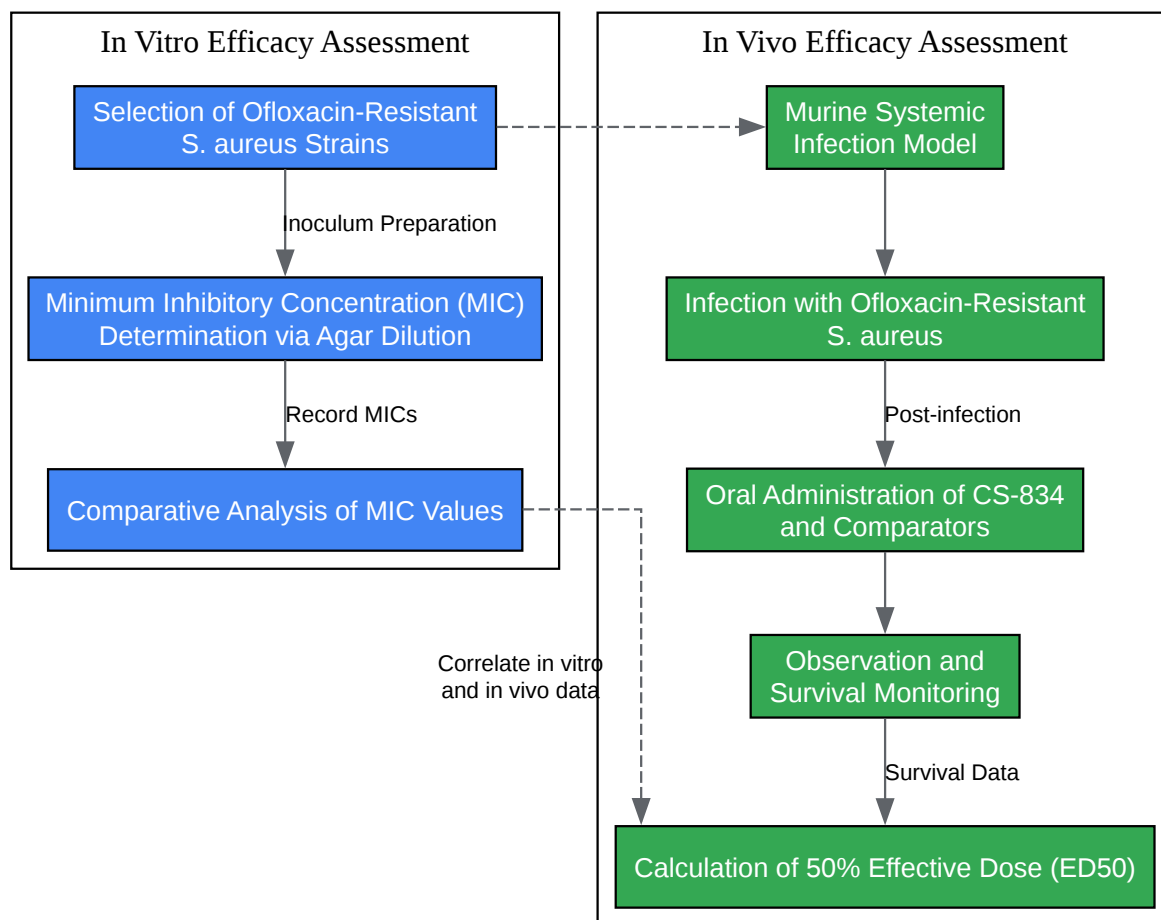
In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of orally administered **CS-834** is evaluated in systemic infection models in mice.

- **Animal Model:** Mice (e.g., ICR strain) are used for the infection model.
- **Infection:** Mice are challenged intraperitoneally or intravenously with a lethal dose of a clinically isolated *S. aureus* strain (including ofloxacin-resistant strains).
- **Drug Administration:** **CS-834** and comparator drugs are administered orally at various doses immediately and at specified time points after the bacterial challenge.
- **Observation:** The survival of the mice is monitored for a period of 7 days.
- **Efficacy Measurement:** The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice from death, is calculated using a standard statistical method (e.g., probit analysis).

Visualizations

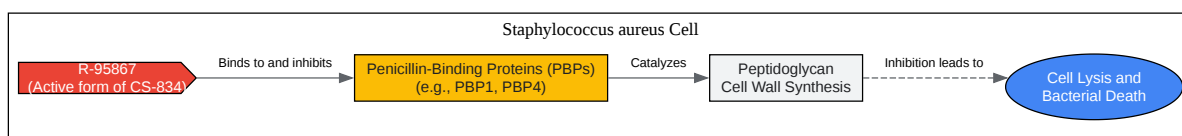
Experimental Workflow for Efficacy Assessment



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Caption: Workflow for evaluating **CS-834** efficacy against ofloxacin-resistant *S. aureus*.

Mechanism of Action of Beta-Lactam Antibiotics



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Caption: Mechanism of action of R-95867 against Staphylococcus aureus.

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